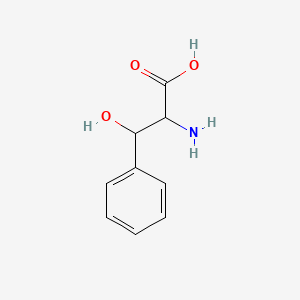2-Amino-3-hydroxy-3-phenylpropanoic acid
CAS No.: 69-96-5
Cat. No.: VC1965085
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 69-96-5 |
|---|---|
| Molecular Formula | C9H11NO3 |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | 2-amino-3-hydroxy-3-phenylpropanoic acid |
| Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) |
| Standard InChI Key | VHVGNTVUSQUXPS-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Introduction
2-Amino-3-hydroxy-3-phenylpropanoic Acid: A Comprehensive Review
1. Overview
2-Amino-3-hydroxy-3-phenylpropanoic acid (C₉H₁₁NO₃) is a non-proteinogenic amino acid derivative with a propanoic acid backbone, featuring an amino group, hydroxyl group, and phenyl substituent. It is also known as β-phenylserine or threo-β-phenylserine and exists in multiple stereoisomeric forms, including (2S,3S)-, (2R,3S)-, and (2S,3R)-enantiomers . This compound serves as a critical intermediate in pharmaceutical synthesis and biochemical research.
2. Chemical Properties
The compound exhibits distinct physical and chemical characteristics critical for its applications:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 398°C (760 mmHg) | |
| Density | 1.335 g/cm³ | |
| Flash Point | 194.5°C | |
| LogP (Partition Coefficient) | 0.832 | |
| PSA (Polar Surface Area) | 83.55 Ų |
3. Synthesis Methods
Two primary approaches dominate industrial and laboratory synthesis:
4. Applications
4.1 Pharmaceutical Synthesis
Serves as a precursor for antibiotics like florfenicol and thiamphenicol . The stereoisomerically enriched forms are critical for drug efficacy.
4.2 Biochemical Research
Used to study amino acid metabolism and enzymatic pathways, particularly in protein synthesis .
4.3 Material Science
Incorporated into polymers to enhance flexibility and durability, though applications remain experimental .
5. Biological Activity
Derivatives exhibit multifaceted bioactivity:
| Activity | Mechanism | Key Findings | Source |
|---|---|---|---|
| Anticancer | Inhibits aminopeptidase N (APN) | Suppresses tumor angiogenesis | |
| Cholesterol Lowering | Upregulates CYP7A1 | Reduces LDL/HDL ratios | |
| Antidiabetic | Activates AMPK pathway | Enhances glucose transport | |
| Antimicrobial | Inhibits bacterial growth | Effective against E. coli and S. aureus |
6. Research Findings
6.1 Stereoisomeric Enrichment
-
D-threonine aldolase selectively cleaves D-threo isomers, enabling >85% ee for L-threo forms .
-
L-amino acid oxidase resolves racemic mixtures with >80% efficiency.
6.2 Derivative Development
-
Florfenicol intermediates: L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid is pivotal for antibiotic synthesis .
-
Tropicamide precursor: 2-Amino-3-hydroxy-2-phenylpropanoic acid (CAS 6321-86-4) is used in ophthalmic drugs.
7. Safety and Handling
Limited toxicity data exists, but standard precautions apply:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume